

Application Note and Protocol: Preparation of dCeMM2 Stock Solutions in DMSO

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Compound of Interest		
Compound Name:	dCeMM2	
Cat. No.:	B15620477	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

dCeMM2 is a cell-permeable molecular glue degrader that induces the ubiquitination and subsequent degradation of cyclin K by fostering an interaction between the CDK12-cyclin K complex and a CRL4B ligase complex.[1] Accurate and consistent preparation of stock solutions is fundamental for achieving reproducible results in downstream experiments such as cell-based assays and biochemical screens. Dimethyl sulfoxide (DMSO) is the recommended solvent for dCeMM2 due to its high solubilizing capacity for a wide range of organic molecules. [1][2]

This document provides a detailed protocol for the preparation, handling, and storage of **dCeMM2** stock solutions in DMSO. Adherence to this protocol will help ensure the integrity and stability of the compound, leading to more reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **dCeMM2** relevant to stock solution preparation.



Property	Value	Source
Molecular Weight (M.Wt)	370.82 g/mol	[1][3]
Formula	C16H11CIN6OS	[1][3]
Appearance	Light yellow to yellow solid	[3]
Purity	≥98%	[1]
Solubility in DMSO	Up to 50 mM	[1]
Powder Storage	-20°C for 3 years; 4°C for 2 years	[3]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[3][4]

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of **dCeMM2** in anhydrous DMSO. The principles can be adapted for other desired concentrations.

Materials and Equipment

- · Reagents:
 - dCeMM2 powder (solid form)
 - Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9% purity), sterile-filtered[2]
- Equipment & Consumables:
 - Analytical balance (readable to at least 0.1 mg)
 - Calibrated micropipettes and sterile, nuclease-free tips
 - Sterile microcentrifuge tubes (e.g., 1.5 mL)
 - Vortex mixer



- Water bath sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure

- Pre-Weighing Preparation:
 - Before opening, allow the vial of dCeMM2 powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
 - Ensure all equipment is clean and calibrated.
- Calculation of Required DMSO Volume:
 - The volume of DMSO required is calculated using the following formula:
 - Volume (L) = Mass (g) / (Desired Concentration (mol/L) x Molecular Weight (g/mol))
 - Example Calculation for a 10 mM Stock from 1 mg of dCeMM2:
 - Mass = 1 mg = 0.001 g
 - Desired Concentration = 10 mM = 0.01 mol/L
 - Molecular Weight = 370.82 g/mol
 - Volume (μ L) = (0.001 g / (0.01 mol/L x 370.82 g/mol)) x 1,000,000 μ L/L = 269.67 μ L
 - Therefore, you will add 269.67 μL of anhydrous DMSO to 1 mg of dCeMM2 to yield a 10 mM stock solution.
- Weighing the Compound:
 - Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the weight.
 - Carefully weigh the desired mass of dCeMM2 powder (e.g., 1.0 mg) directly into the tube.
 Record the exact weight.



Dissolution:

- Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the dCeMM2 powder.
- Close the tube cap tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[2]
- Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved.
- If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied to aid solubility.[3]

Aliquoting and Storage:

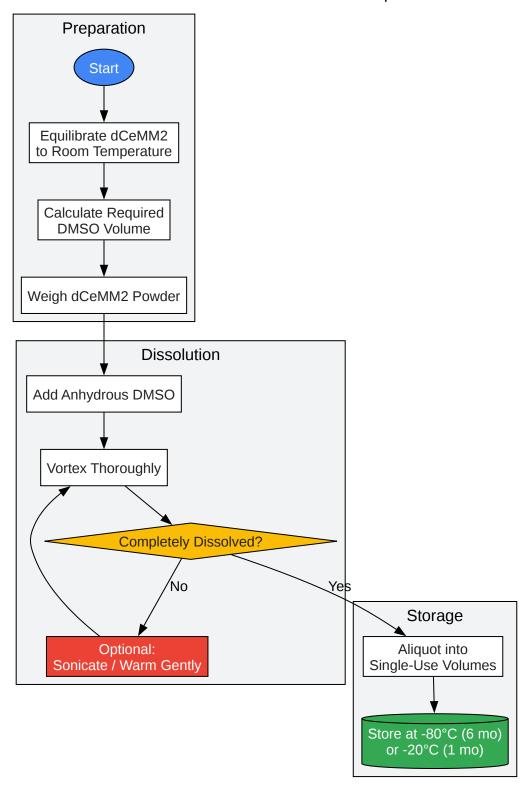
- To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is critical to aliquot the stock solution.[2][4]
- Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Label each aliquot clearly with the compound name, concentration, and date of preparation.
- For long-term storage (up to 6 months), store the aliquots at -80°C.[3] For short-term storage (up to 1 month), -20°C is sufficient.[3][4]

Mandatory Visualizations

Experimental Workflow Diagram



Workflow for dCeMM2 Stock Solution Preparation

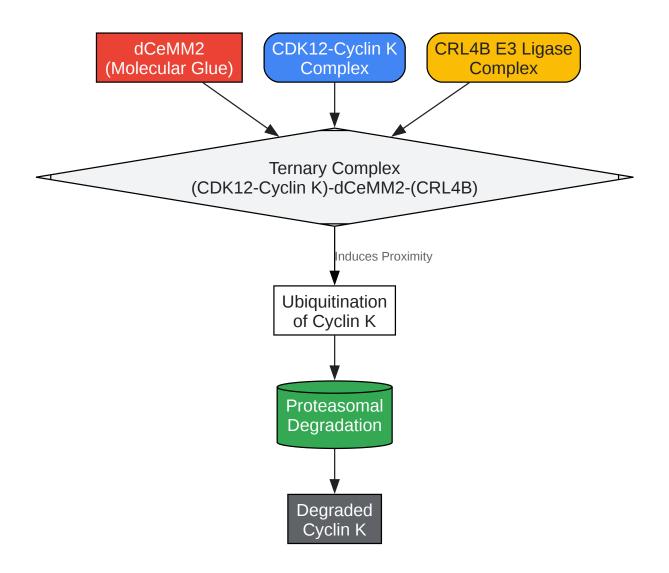


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Caption: A step-by-step workflow for the preparation of **dCeMM2** stock solutions in DMSO.



dCeMM2 Signaling Pathway Interaction



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Caption: dCeMM2 induces the formation of a ternary complex, leading to Cyclin K degradation.

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